N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Description
N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidoindole core, an oxadiazole ring, and a dimethoxyphenyl group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O5/c1-14-5-7-18-17(9-14)23-24(25(33)30(13-26-23)12-22-27-15(2)29-36-22)31(18)11-21(32)28-16-6-8-19(34-3)20(10-16)35-4/h5-10,13H,11-12H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFANDRUTWRUSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=NC(=NO4)C)CC(=O)NC5=CC(=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the oxadiazole ring: This step typically involves the reaction of a hydrazide with a nitrile or carboxylic acid derivative under dehydrating conditions.
Attachment of the dimethoxyphenyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide exhibit promising anticancer properties.
Mechanism of Action:
Studies suggest that these compounds may induce apoptosis in cancer cells by targeting critical signaling pathways such as PI3K/AKT/mTOR. For example:
- Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase.
- Induction of Apoptosis : The cytotoxicity observed is often linked to the inhibition of key proteins involved in cell survival.
Antimicrobial Activity
The antimicrobial potential of compounds related to this compound has been explored extensively.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity against various strains of bacteria:
- Gram-positive and Gram-negative Bacteria : Compounds with similar structures demonstrated significant antibacterial activity.
- Minimum Inhibitory Concentrations (MIC) : Effective compounds exhibited MIC values ranging from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli.
Case Study 1: Anticancer Evaluation
A recent study focused on the anticancer effects of pyrimidoindole derivatives showed that these compounds could effectively induce cell death in colorectal cancer cell lines by activating apoptotic pathways.
Case Study 2: Antimicrobial Testing
In another study assessing antimicrobial properties, synthesized derivatives were evaluated for their efficacy against multiple bacterial strains. The findings revealed that structural modifications significantly influenced their antibacterial potency.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide: Another compound with a similar core structure but different substituents.
Uniqueness
N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide stands out due to its unique combination of functional groups and potential for diverse applications in scientific research.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural framework that includes a pyrimidine and oxadiazole moiety, suggesting diverse pharmacological properties.
Chemical Structure
The IUPAC name of the compound indicates its complex structure:
Biological Activity Overview
Research has highlighted several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have shown significant antimicrobial properties. For instance, derivatives have exhibited antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that certain derivatives had Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .
- Anticancer Potential : The structural characteristics of the compound suggest potential anticancer activity. Studies on similar compounds have indicated that they can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific signaling pathways .
- Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory properties. Research indicates that they may inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. This interaction can lead to modulation of enzyme activity or alteration in cellular responses.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-y}acetamide:
Table 1: Summary of Biological Activities
Case Study Example
A study conducted by Salama et al. (2020) synthesized a series of oxadiazole derivatives and tested their activity against multiple bacterial strains. They found that certain derivatives exhibited significantly higher antimicrobial activity than traditional antibiotics like vancomycin and azithromycin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,4-dimethoxyphenyl)-2-{8-methyl-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves coupling substituted pyrimidoindole scaffolds with functionalized acetamide moieties. For example, 5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-2-thiol derivatives can be synthesized via condensation of hydrazine-carbodithioates with indole-3-acetic acid esters, followed by alkylation with 2-bromo-N-substituted acetamides in DMF using NaH as a base (8 h at 35°C) . Optimization may involve Design of Experiments (DoE) to assess variables like temperature, stoichiometry, and solvent polarity, as demonstrated in flow-chemistry protocols for related heterocycles .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR are essential for confirming substituent positions (e.g., methoxy, oxadiazole, and pyrimidoindole moieties). For example, indole proton signals typically appear at δ 7.0–7.6 ppm, while oxadiazole methyl groups resonate near δ 2.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or Electron Ionization Mass Spectrometry (EIMS) confirms molecular weight (e.g., m/z 591.68 for C30H33N5O6S analogs) .
- InChI Key Validation : Cross-referencing with PubChem entries ensures structural accuracy .
Q. How can researchers validate the purity of this compound for biological assays?
- Methodology :
- HPLC-PDA : Reverse-phase chromatography with photodiode array detection (e.g., C18 column, acetonitrile/water gradient) identifies impurities.
- Melting Point Analysis : Sharp melting points (>200°C) indicate purity, as seen in related pyrimidoindole derivatives .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound against enzyme targets?
- Methodology :
- Analog Synthesis : Replace substituents (e.g., methoxy groups with ethoxy or halogens) to assess impact on bioactivity. For example, replacing the 3-methyl-1,2,4-oxadiazole with a triazole moiety alters enzyme inhibition profiles .
- Enzyme Assays : Use fluorescence-based or spectrophotometric assays (e.g., acetylcholinesterase inhibition at 412 nm using Ellman’s reagent) with IC50 calculations .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with enzyme active sites (e.g., docking to kinase domains using PDB IDs 1ATP or 2SRC).
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with experimental IC50 values from PubChem datasets .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., pH, co-solvents, enzyme sources) from independent studies. For example, discrepancies in IC50 values may arise from differences in buffer systems or substrate concentrations .
- Dose-Response Curves : Re-evaluate activity using standardized protocols (e.g., 10-point dilution series with triplicate measurements) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
